1-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-3-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]thiourea
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Overview
Description
N-[3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-N’-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]THIOUREA is a complex organic compound featuring a thiourea group linked to two pyrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-N’-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]THIOUREA typically involves multi-step reactions. One common approach starts with the preparation of the pyrazole intermediates, followed by their coupling with thiourea derivatives. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the coupling reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement and cost reduction.
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-N’-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]THIOUREA can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Halogen substitution reactions can occur, particularly involving the bromine atom in the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogenating agents like N-bromosuccinimide (NBS).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
N-[3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-N’-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]THIOUREA has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as an anti-cancer or anti-inflammatory agent.
Industry: Possible use in the development of new materials with unique properties
Mechanism of Action
The mechanism of action for N-[3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-N’-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]THIOUREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The exact pathways and molecular targets can vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
N-[3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-N,N-DIMETHYLAMINE: Similar structure but with a dimethylamine group instead of thiourea.
N-METHYL-1-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PHENYL]FULLERENE-C60: Contains a fullerene moiety, offering different properties and applications.
Uniqueness
N-[3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-N’-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]THIOUREA is unique due to its dual pyrazole structure linked by a thiourea group, which imparts specific chemical reactivity and potential biological activity not found in its analogs .
Properties
Molecular Formula |
C20H25BrN6S |
---|---|
Molecular Weight |
461.4 g/mol |
IUPAC Name |
1-[3-(4-bromo-3,5-dimethylpyrazol-1-yl)propyl]-3-[1-[(2-methylphenyl)methyl]pyrazol-4-yl]thiourea |
InChI |
InChI=1S/C20H25BrN6S/c1-14-7-4-5-8-17(14)12-26-13-18(11-23-26)24-20(28)22-9-6-10-27-16(3)19(21)15(2)25-27/h4-5,7-8,11,13H,6,9-10,12H2,1-3H3,(H2,22,24,28) |
InChI Key |
SQKFYFGTEFVVTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CN2C=C(C=N2)NC(=S)NCCCN3C(=C(C(=N3)C)Br)C |
Origin of Product |
United States |
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